molecular formula C20H17ClN2O4S B2599120 4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide CAS No. 946380-23-0

4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide

Cat. No.: B2599120
CAS No.: 946380-23-0
M. Wt: 416.88
InChI Key: BWDMNNRUWDELRI-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Research into quinoline clubbed with sulfonamide moiety derivatives, similar to the compound , has demonstrated promising antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various microbial strains. Notably, some of these synthesized compounds have shown high activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer Activity

The incorporation of benzenesulfonamide derivatives into novel chemical structures has been extensively studied for potential anticancer applications. For instance, compounds bearing the sulfonamide group have been synthesized and evaluated for their in vitro anticancer activity. These studies have shown that certain derivatives exhibit interesting cytotoxic activities, suggesting their utility as anticancer agents (European journal of medicinal chemistry, 2010). Furthermore, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and demonstrated remarkable cytotoxic activity against a panel of different human cancer cell lines, indicating their potential as novel anticancer agents (Bioorganic chemistry, 2020).

Interaction with Biological Molecules

Studies on crystal structures determined by intermolecular interactions, such as those involving the title compounds, provide insights into the potential biological applications of these molecules. Understanding these interactions is critical for the design of molecules with specific biological functions, including potential therapeutic agents (Acta crystallographica. Section C, Crystal structure communications, 2001).

Enzyme Inhibition

The synthesis and biological evaluation of benzenesulfonamides, especially those incorporating quinoline moieties, have revealed their potential as inhibitors of carbonic anhydrases. These enzymes are involved in various bioprocesses, making such compounds interesting for research into therapeutic agents targeting enzyme activity (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

Properties

IUPAC Name

4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-15-5-8-17(9-6-15)28(25,26)22-16-7-10-18-14(13-16)3-1-11-23(18)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMNNRUWDELRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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